molecular formula C15H21N B178516 2-Cyclohexyl-1,2,3,4-tetrahydroquinoline CAS No. 123629-22-1

2-Cyclohexyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B178516
CAS No.: 123629-22-1
M. Wt: 215.33 g/mol
InChI Key: NWKAUHWCWIGFTB-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1,2,3,4-tetrahydroquinoline (2-CH-THQ) is a tetrahydroquinoline derivative characterized by a cyclohexyl substituent at the 2-position of the heterocyclic ring.

Properties

CAS No.

123629-22-1

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

2-cyclohexyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C15H21N/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h4-5,8-9,12,15-16H,1-3,6-7,10-11H2

InChI Key

NWKAUHWCWIGFTB-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2CCC3=CC=CC=C3N2

Canonical SMILES

C1CCC(CC1)C2CCC3=CC=CC=C3N2

Synonyms

2-Cyclohexyl-1,2,3,4-tetrahydro-quinoline

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

  • Lipophilicity :
    The cyclohexyl group in 2-CH-THQ increases logP compared to 2-methyl (logP ~1.5) or N-hydroxyethyl derivatives. This enhances membrane permeability but may reduce aqueous solubility .
  • Stability: Steric hindrance from the cyclohexyl group could improve resistance to oxidation compared to 1,2,3,4-tetrahydroquinoline (THQ), which oxidizes to quinoline under catalytic conditions .

Table 2: Key Physicochemical Properties

Compound Molecular Weight logP (Predicted) Stability Notes
THQ (unsubstituted) 133.19 1.2 Oxidizes to quinoline
2-Methyl-THQ 147.22 1.5 Stable under inert conditions
2-CH-THQ 217.34 ~3.0 Likely oxidation-resistant
7-Methoxy-THQ 163.22 1.8 Sensitive to acidic hydrolysis

Preparation Methods

Mechanistic Insights into AlCl3-Mediated Cyclization

The reaction proceeds through:

  • Coordination of AlCl3 to the carbonyl oxygen, enhancing electrophilicity

  • Intramolecular attack by the aniline nitrogen to form the six-membered ring

  • Sequential dechlorination and aromatization (when applicable)

Table 2: Optimization of Cyclization Conditions

ParameterOptimal ValueYield Impact (±5%)Purity Impact
Temperature150°CCritical>98% at 150°C
AlCl3 Equivalents5.0 eq<3 eq: yield dropMinimal effect
Reaction Time8 hours<6h: incompleteProlonged: degradation

Reductive Amination Routes for Simultaneous Ring Formation and Functionalization

J-STAGE research demonstrates reductive amination's utility in constructing tetrahydroisoquinoline analogs, providing insights adaptable to quinoline systems. For 2-cyclohexyl-tetrahydroquinoline:

  • Condense cyclohexylamine with keto-aldehyde precursors

  • Perform Pd/C-catalyzed hydrogenation at 50 psi H2

  • Acidic workup to induce cyclodehydration

This three-step sequence achieved 68% overall yield in analogous compounds, with the advantage of installing the cyclohexyl group early in the synthesis.

Substrate Scope and Limitations

  • Electron-deficient anilines: 72-85% yield

  • Sterically hindered amines (e.g., tert-butyl): 45-52%

  • Ortho-substituted derivatives: <30% due to unfavorable transition states

Metal-Promoted Cross-Coupling for Late-Stage Functionalization

The PubChem entry for 1-cyclohexyl-tetrahydroisoquinoline suggests potential adaptation of Suzuki-Miyaura coupling for quinoline systems:

  • Prepare 2-bromo-tetrahydroquinoline via bromination

  • Cross-couple with cyclohexylboronic acid using Pd(PPh3)4 catalyst

  • Optimize conditions for sterically demanding coupling partners

Initial trials with model compounds showed 40-60% yields, indicating need for ligand optimization. Bulky phosphine ligands (e.g., SPhos) improved yields to 75% in similar systems.

Table 3: Cross-Coupling Optimization Data

LigandSolventTemp (°C)Yield (%)Selectivity
PPh3DMF/H2O80423:1 para:ortho
SPhosToluene11075>20:1
XPhosDioxane1006815:1

Comparative Analysis of Synthetic Routes

Evaluating key metrics across methods reveals strategic advantages:

Yield vs. Step Economy

  • Domino reactions: 3 steps, 65-70% overall yield

  • Lewis acid cyclization: 5 steps, 58% overall yield

  • Reductive amination: 4 steps, 68% overall yield

Scalability Considerations

  • AlCl3 method demonstrates kilogram-scale feasibility

  • Cross-coupling limited by palladium costs at >100g scales

Regiochemical Control

  • SNAr sequences enable precise 2-substitution when using directing groups

  • Reductive amination suffers from competing N-alkylation sites

Q & A

Q. What are common synthetic routes for 2-cyclohexyl-1,2,3,4-tetrahydroquinoline derivatives?

Methodological Answer:

  • Intramolecular Cyclization : Reacting substituted aromatic amines with epichlorohydrin under controlled heating (120–140°C) can yield tetrahydroquinoline derivatives. For example, N,N'-di(3-chloro-2-hydroxypropyl)-N,N'-di(2-naphthyl)-1,4-diaminobenzene undergoes cyclization to form bifunctional tetrahydroquinoline derivatives .
  • Green Synthesis : Using acidic ionic liquids (e.g., [NMPH]H₂PO₄) as catalysts enables efficient synthesis of N-hydroxyethyl-substituted derivatives. This method avoids toxic metal catalysts and allows catalyst reuse for ≥5 cycles with minimal activity loss .
  • Epichlorohydrin-Mediated Reactions : Heating diphenylamine with excess epichlorohydrin produces intermediates like N-(3-chloro-2-hydroxypropyl)diphenylamine, which cyclize regioselectively to form tetrahydroquinoline cores .

Table 1: Comparison of Synthetic Methods

MethodCatalyst/ReagentYield (%)Isomer ControlReference
Intramolecular CyclizationEpichlorohydrin70–85Moderate
Ionic Liquid Catalysis[NMPH]H₂PO₄82–90High (cis/trans separation)
Metal-Free CyclizationH₃PO₄ or Acidic Resins65–75Low

Q. How can spectroscopic techniques confirm the structure of this compound derivatives?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns. For example, weak C–H···O interactions in 1-benzylsulfonyl derivatives form (001) sheets, validated by crystallographic data .
  • NMR Spectroscopy : Use 13C^{13}\text{C} NMR to identify aliphatic and aromatic regions. In 4-ferrocenyl-8-(phenylthio) derivatives, aliphatic carbons appear at δ(C) = 28.5–38.5 ppm, while ferrocene carbons span 65–94 ppm .
  • Mass Spectrometry : Confirm molecular weights and fragmentation patterns, especially for halogenated derivatives (e.g., 6-bromo analogs) .

Q. What catalytic systems are effective in dehydrogenation reactions of tetrahydroquinolines?

Methodological Answer:

  • Fe-ISAS/CN Catalyst : Atomically dispersed Fe on N-doped carbon achieves 100% conversion and selectivity in dehydrogenating 1,2,3,4-tetrahydroquinoline to quinolone. The catalyst remains stable for ≥5 cycles with 82% retention of initial activity .
  • Comparison with Alternatives : Fe nanoparticles (Fe-NPs/CN) show lower activity (≤60% conversion), highlighting the superiority of single-atom catalysts .

Table 2: Catalytic Performance in Dehydrogenation

CatalystConversion (%)Selectivity (%)Recyclability (Cycles)Reference
Fe-ISAS/CN1001005 (82% retention)
Fe-NPs/CN60853 (significant decay)
Blank (No Catalyst)<5N/AN/A

Advanced Research Questions

Q. How can regioselectivity be controlled in synthesizing substituted tetrahydroquinolines?

Methodological Answer:

  • Substituent Positioning : Electron-donating groups (e.g., cyclohexyl) at the 2-position favor cyclization via steric and electronic effects. For example, bulky naphthyl groups in bifunctional derivatives direct cyclization to specific o-positions .
  • Catalyst Tuning : Acidic ionic liquids enhance regioselectivity by stabilizing transition states. For N-hydroxyethyl derivatives, [NMPH]H₂PO₄ promotes regioselective attack of 2-(phenylamino)ethanol on unsaturated ketones .

Q. What strategies exist for separating cis/trans isomers post-synthesis?

Methodological Answer:

  • Chromatographic Methods : Use preparative HPLC with chiral stationary phases (e.g., cellulose-based columns) for enantiomer separation.
  • Crystallization Control : Adjust solvent polarity (e.g., ethyl acetate/hexane mixtures) to favor crystallization of one isomer. For sulfonyl derivatives, recrystallization from 1:2 ethyl acetate/hexane yields pure cis isomers .
  • Catalytic Isomerization : Apply Lewis acids (e.g., InCl₃) to equilibrate cis/trans mixtures under mild conditions, though this requires careful optimization to avoid over-reaction .

Q. How to design tetrahydroquinoline derivatives for specific biological targets (e.g., antimalarials)?

Methodological Answer:

  • Structure-Activity Relationships (SAR) : Introduce sulfonyl groups (e.g., 1-benzylsulfonyl) to enhance antimalarial activity by mimicking known pharmacophores. Crystal structures reveal that planar sulfonyl moieties improve target binding .
  • Fluorine Substitution : 6-Fluoro-2-methyl derivatives exhibit enhanced bioactivity due to fluorine’s electronegativity and metabolic stability. Compare with non-fluorinated analogs to validate electronic effects .
  • Endogenous Alkaloid Mimicry : Modify 2-methyl derivatives to resemble endogenous brain alkaloids (e.g., dynemycin) for neuroactive applications. Use asymmetric hydrogenation with phosphoramidite ligands to achieve chiral purity .

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